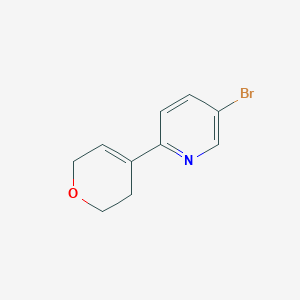
5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine is an organic compound that features a bromine atom attached to a pyridine ring, which is further substituted with a 3,6-dihydro-2H-pyran-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine typically involves the bromination of 2-(3,6-dihydro-2H-pyran-4-yl)pyridine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with rigorous purification techniques such as recrystallization and chromatography, ensures the production of high-quality material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The pyridine ring and the dihydropyran moiety can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield 2-(3,6-dihydro-2H-pyran-4-yl)pyridine-5-azide, while a Suzuki-Miyaura coupling reaction with phenylboronic acid would produce 5-phenyl-2-(3,6-dihydro-2H-pyran-4-yl)pyridine.
Scientific Research Applications
5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a precursor for bioactive molecules.
Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring can participate in various interactions, including hydrogen bonding, π-π stacking, and halogen bonding, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3,6-dihydro-2H-pyran-4-yl)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
5-chloro-2-(3,6-dihydro-2H-pyran-4-yl)pyridine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
5-iodo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine: Contains an iodine atom, which is larger and more polarizable than bromine, potentially leading to different reactivity and interactions.
Uniqueness
The presence of the bromine atom in 5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine imparts unique reactivity, particularly in substitution and coupling reactions
Properties
CAS No. |
223556-13-6 |
|---|---|
Molecular Formula |
C10H10BrNO |
Molecular Weight |
240.10 g/mol |
IUPAC Name |
5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine |
InChI |
InChI=1S/C10H10BrNO/c11-9-1-2-10(12-7-9)8-3-5-13-6-4-8/h1-3,7H,4-6H2 |
InChI Key |
XBIOQUBQVKNLPV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC=C1C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















